6-Sulfanylpyrimidine-4-carboxylic acid

Catalog No.
S13426602
CAS No.
6944-71-4
M.F
C5H4N2O2S
M. Wt
156.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Sulfanylpyrimidine-4-carboxylic acid

CAS Number

6944-71-4

Product Name

6-Sulfanylpyrimidine-4-carboxylic acid

IUPAC Name

4-sulfanylidene-1H-pyrimidine-6-carboxylic acid

Molecular Formula

C5H4N2O2S

Molecular Weight

156.16 g/mol

InChI

InChI=1S/C5H4N2O2S/c8-5(9)3-1-4(10)7-2-6-3/h1-2H,(H,8,9)(H,6,7,10)

InChI Key

MUXZDFMLVLXPMD-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=NC1=S)C(=O)O

6-Sulfanylpyrimidine-4-carboxylic acid is a heterocyclic compound characterized by a pyrimidine ring substituted with a sulfanyl group and a carboxylic acid functional group. Its chemical structure consists of a six-membered ring containing nitrogen atoms at the 1 and 3 positions, with a sulfanyl (–SH) group attached at the 6 position and a carboxylic acid (–COOH) at the 4 position. This compound is notable for its potential biological activities and applications in medicinal chemistry.

The reactivity of 6-sulfanylpyrimidine-4-carboxylic acid is influenced by its functional groups. Key reactions include:

  • Acid-Base Reactions: The carboxylic acid group can donate protons, making the compound acidic and allowing it to participate in various acid-base reactions.
  • Esterification: The carboxylic acid can react with alcohols to form esters, typically in the presence of an acid catalyst.
  • Amide Formation: Reacting with amines can yield amides, which are important in pharmaceuticals.
  • Nucleophilic Substitution: The sulfanyl group can undergo nucleophilic substitution reactions, where it may be replaced by other nucleophiles under appropriate conditions .

6-Sulfanylpyrimidine-4-carboxylic acid exhibits various biological activities that make it a compound of interest in medicinal chemistry. Research indicates its potential as an antimicrobial agent, with studies showing efficacy against certain bacterial strains. Additionally, compounds with similar structures have been investigated for their anti-inflammatory and antiviral properties. The presence of the sulfanyl group may contribute to its biological activity by enhancing interactions with biological targets .

Several synthesis methods have been developed for 6-sulfanylpyrimidine-4-carboxylic acid:

  • Starting Materials: The synthesis often begins with commercially available pyrimidine derivatives.
  • Reagents: Common reagents include thionyl chloride for converting carboxylic acids into acid chlorides, which can then react with amines or other nucleophiles.
  • Reaction Conditions: Typical conditions involve heating in suitable solvents such as dichloromethane or dimethylformamide, often under reflux or microwave conditions to enhance yields .

6-Sulfanylpyrimidine-4-carboxylic acid has several applications:

  • Pharmaceuticals: It is explored as a potential lead compound in drug development due to its biological activities.
  • Agriculture: Similar compounds have been investigated for use as agrochemicals, particularly in pest control.
  • Research: It serves as a chemical probe in biochemical studies to understand enzyme mechanisms and interactions .

Interaction studies involving 6-sulfanylpyrimidine-4-carboxylic acid focus on its binding affinity to various biological targets, including enzymes and receptors. These studies help elucidate its mechanism of action and inform potential therapeutic uses. Techniques such as molecular docking and kinetic assays are often employed to assess these interactions. Understanding these interactions is crucial for optimizing the compound's efficacy and minimizing side effects .

Several compounds share structural characteristics with 6-sulfanylpyrimidine-4-carboxylic acid, including:

Compound NameStructure FeaturesUnique Aspects
4-AminopyrimidineAmino group at position 4Known for antitumor activity
2-ThiouracilThiol group at position 2Antiviral properties
5-FluorouracilFluorine substitution at position 5Widely used in cancer chemotherapy
6-Methylpyrimidine-4-carboxylic acidMethyl group instead of sulfanylAltered pharmacological profile

These compounds highlight the unique properties of 6-sulfanylpyrimidine-4-carboxylic acid, particularly its sulfanyl moiety which may enhance biological activity compared to others lacking this feature. Each compound's distinct functional groups contribute to varying biological effects and applications, underscoring the importance of structural diversity in drug design .

Precursor Selection for Pyrimidine Ring Formation

The formation of the pyrimidine ring system serves as the foundational step in synthesizing 6-sulfanylpyrimidine-4-carboxylic acid. The selection of appropriate precursors is critical for successful ring construction and subsequent functionalization.

Biologically Derived Precursors

The biosynthetic pathway for pyrimidine rings utilizes bicarbonate, aspartic acid, and ammonia as primary precursors [1]. In laboratory synthesis, these biological precursors can be adapted through the use of carbamoyl phosphate synthetase catalyzed reactions, where bicarbonate is phosphorylated by adenosine triphosphate to form carboxyphosphate as an activated carbon dioxide source [1]. This approach provides a sustainable foundation for pyrimidine ring construction, particularly when environmental considerations are paramount.

Synthetic Precursor Systems

Traditional synthetic approaches employ various combinations of carbonyl compounds, nitriles, and nitrogen-containing reagents. The condensation of suitable precursors such as 2,4-diaminopyrimidine with thiols under acidic or basic conditions effectively forms mercaptopyrimidine ring systems [2]. Alternative methodologies utilize aryl acetonitriles in combination with pyrimidine derivatives, where the eventual amine functionality can be masked through thiomethyl substitution during initial ring formation [3].

The selection of specific acetonitrile derivatives proves particularly effective for pyrimidine synthesis. Research demonstrates that condensation between aryl acetonitrile compounds and pyrimidine intermediates provides reliable access to substituted pyrimidine systems [3]. This approach allows for systematic modification of ring substituents while maintaining structural integrity of the core heterocycle.

Multi-Component Reaction Systems

Multi-component reactions offer efficient pathways for pyrimidine construction through single-pot procedures. The classic Biginelli reaction demonstrates the utility of combining ethyl acetoacetate, aryl aldehydes, and urea to generate dihydropyrimidinone structures [4]. While this specific reaction produces dihydropyrimidines rather than fully aromatic systems, the principles can be adapted for the synthesis of substituted pyrimidines through appropriate oxidation or dehydrogenation steps.

Advanced multi-component systems utilize combinations of diamines with bismethylsulfane compounds and arylmethylene intermediates to construct pyrimidine rings through sequential nucleophilic substitution and cyclization reactions [5]. These reactions proceed through intermediate formation followed by intramolecular cyclization to afford the desired heterocyclic products.

Mercaptan Group Introduction Strategies

The incorporation of the sulfanyl group at the 6-position of the pyrimidine ring requires careful consideration of timing and methodology to ensure regioselective installation and compatibility with other functional groups.

Sulfur-Containing Building Block Approaches

The incorporation of sulfur-containing building blocks during ring construction provides an alternative strategy for mercaptan group introduction. The use of thiourea derivatives in condensation reactions with appropriate carbonyl compounds and nitrogen sources enables direct incorporation of sulfur functionality during pyrimidine ring formation [6]. This approach eliminates the need for subsequent functionalization steps and can improve overall synthetic efficiency.

Thiopyrimidine nuclei synthesis utilizes reflux conditions with thiourea, ethyl alcohol, and potassium hydroxide to generate sulfur-containing heterocycles [6]. The reaction typically requires extended heating periods of approximately five hours to achieve complete conversion and optimal yields.

Thiol Protection and Deprotection Strategies

Given the reactivity of thiol groups toward oxidation and metal coordination, protective strategies are often necessary during multi-step syntheses [7]. Thiol-Michael click chemistry provides robust protection through vinyl sulfonamide conjugation, demonstrating superior stability compared to traditional protecting groups [7]. The reaction kinetics of thiol-Michael conjugations depend significantly on both alkene and thiol structure, requiring careful optimization of reaction conditions.

Vinyl sulfonamides exhibit comparable reactivity to acrylates while providing enhanced hydrolytic stability under basic conditions [7]. This stability proves particularly valuable during subsequent synthetic transformations that require harsh reaction conditions.

Carboxylic Acid Functionalization Techniques

The installation of carboxylic acid functionality at the 4-position of the pyrimidine ring can be achieved through various synthetic approaches, each offering distinct advantages depending on the overall synthetic strategy.

Direct Carboxylation Methods

Direct carboxylation of pyrimidine substrates provides a straightforward approach to carboxylic acid introduction. The Minisci homolytic alkoxycarbonylation reaction offers regioselective synthesis of 5-halopyrimidine-4-carboxylic acid esters through radical chemistry [8]. This methodology demonstrates notable regioselectivity while minimizing polysubstitution through the use of biphasic toluene-water solvent systems [8].

The reaction conditions for Minisci alkoxycarbonylation require careful optimization of temperature, solvent composition, and additive selection. Addition of acetic acid increases conversion efficiency, while the biphasic solvent system helps control regioselectivity and minimize side reactions [8]. Typical yields range from 40-50% for single-step transformations from simple pyrimidine precursors.

Ester-Based Approaches

Ester intermediates provide versatile precursors for carboxylic acid synthesis through hydrolysis reactions. The preparation of ethyl pyrimidine-4-carboxylate derivatives enables subsequent conversion to carboxylic acids through both acidic and basic hydrolysis conditions [9]. Basic hydrolysis, known as saponification, proceeds through nucleophilic acyl substitution with hydroxide ion as the nucleophile [9].

The hydrolysis mechanism involves formation of a tetrahedral intermediate followed by loss of alkoxide ion to generate the carboxylate anion [9]. Subsequent acidification provides the free carboxylic acid product. This approach offers excellent compatibility with various pyrimidine substitution patterns and functional groups.

Decarboxylation and Carboxylation Equilibria

Understanding decarboxylation pathways provides insight into optimal conditions for carboxylic acid stability and formation. Pyrimidine-2-carboxylic acid decarboxylation proceeds through a Hammick-type mechanism involving monoprotonated intermediates [10]. The reaction kinetics demonstrate pH dependence, with optimal stability observed under neutral to slightly basic conditions [10].

The mechanism involves formation of an ylide intermediate stabilized by adjacent positively charged nitrogen atoms, which rapidly converts to the decarboxylated product [10]. This understanding guides the selection of reaction conditions that favor carboxylic acid formation while minimizing decomposition pathways.

Trifluoromethyl Group Transformations

Trifluoromethyl groups serve as versatile precursors for carboxylic acid formation through alkaline hydrolysis. The transformation of 5-trifluoromethylpyrimidine derivatives to carboxylic acid equivalents proceeds under basic conditions with excellent yields [11]. This methodology enables postsynthetic modification of pyrimidine substrates, allowing for late-stage introduction of carboxylic acid functionality [11].

The conversion involves treatment with methylamine and sodium hydroxide solutions, resulting in simultaneous deprotection and functional group transformation [11]. This approach proves particularly valuable for complex synthetic sequences where early introduction of carboxylic acid groups might interfere with subsequent reactions.

Optimization of Condensation and Cyclization Reactions

The efficiency of pyrimidine ring formation depends critically on optimization of condensation and cyclization reaction conditions. Temperature, solvent selection, catalyst choice, and reaction time all significantly influence product yields and selectivity.

Temperature Effects on Cyclization Efficiency

Temperature optimization plays a crucial role in pyrimidine ring formation efficiency. Research on pyrimidine synthesis demonstrates that reaction temperatures between 80-120°C provide optimal conditions for ring closure reactions [12]. Lower temperatures result in incomplete conversion, while excessive temperatures can lead to decomposition of sensitive intermediates [12].

Specific temperature profiles show that heating at 140°C for 2 hours provides excellent conversion for condensation reactions between acetonitrile derivatives and diaminopyrimidine substrates [3]. However, temperature sensitivity varies significantly with substrate structure, requiring individual optimization for each synthetic target.

Solvent System Selection

Solvent selection profoundly impacts both reaction rates and product selectivity in pyrimidine synthesis. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide generally provide superior results for nucleophilic substitution and cyclization reactions [3]. The use of ethylene glycol as a high-boiling polar solvent enables elevated reaction temperatures while maintaining substrate solubility [3].

Biphasic solvent systems offer unique advantages for controlling regioselectivity and minimizing side reactions. Toluene-water biphasic systems prove particularly effective for radical-mediated carboxylation reactions, providing better control over polysubstitution compared to homogeneous systems [8]. The biphasic nature allows for differential solubility of reactants and products, facilitating product isolation and purification.

Catalyst Systems and Reaction Promoters

Catalytic systems significantly enhance the efficiency of pyrimidine ring formation reactions. Lewis acids such as zinc chloride catalyze condensation reactions between Meldrum's acid derivatives and aminopyrimidines, facilitating ring closure to form pyrimidopyrimidinone structures [5]. The catalyst loading typically ranges from 5-10 mole percent to achieve optimal conversion rates.

Base catalysis proves effective for many condensation reactions, with sodium methoxide providing excellent results for multi-component pyrimidine synthesis [13]. Optimization studies demonstrate that sodium methoxide concentrations of 18% provide maximum yields, while reaction times of 180 minutes ensure complete conversion [13]. The base serves both as a catalyst and as a reagent for deprotonation steps essential for ring closure.

Reaction Time Optimization

Systematic optimization of reaction times reveals significant variations depending on substrate structure and reaction conditions. Condensation reactions typically require 2-24 hours of heating to achieve complete conversion [12]. Shorter reaction times may result in incomplete conversion, while extended heating can lead to product decomposition or unwanted side reactions.

Microwave-assisted synthesis offers opportunities for reaction time reduction while maintaining high yields. Palladium-catalyzed reactions conducted under microwave irradiation achieve completion in significantly shorter timeframes compared to conventional heating methods [14]. This approach proves particularly valuable for temperature-sensitive substrates or reactions prone to side product formation.

Protective Group Chemistry in Multi-Step Syntheses

The synthesis of 6-sulfanylpyrimidine-4-carboxylic acid often requires multi-step sequences where protection and deprotection of functional groups ensures chemoselectivity and prevents unwanted side reactions.

Amine Protection Strategies

Amine protection represents a critical aspect of pyrimidine synthesis, particularly when multiple amino groups are present. The tert-butoxycarbonyl (Boc) protecting group provides excellent stability under basic conditions while allowing selective removal under acidic conditions [15]. Boc protection of pyrimidine amines proceeds smoothly using Boc anhydride in the presence of pyridine or 4-dimethylaminopyridine as base catalysts [15].

The mechanism of Boc protection involves nucleophilic attack of the amine on the carbonyl carbon of Boc anhydride, followed by elimination of tert-butoxide to form the protected carbamate [15]. Deprotection occurs through acid-catalyzed hydrolysis using trifluoroacetic acid in dichloromethane, providing the free amine with concurrent evolution of carbon dioxide and isobutylene [15].

Fluorenylmethyloxycarbonyl (Fmoc) protection offers an orthogonal approach that permits base-catalyzed deprotection while maintaining stability under acidic conditions [16]. This orthogonality proves valuable in complex synthetic sequences requiring selective deprotection of specific functional groups [16].

Thiol Protection Methods

Thiol protection presents unique challenges due to the susceptibility of sulfur to oxidation and metal coordination. Traditional thiol protecting groups include thioethers and thioesters, which provide moderate stability but may require harsh conditions for removal [17]. More advanced approaches utilize vinyl sulfonamide protecting groups that demonstrate superior stability under basic conditions compared to conventional alternatives [7].

The protection of thiols through Michael addition to vinyl sulfonamides proceeds efficiently at room temperature with excellent yields [7]. The resulting thioether linkages exhibit remarkable stability toward hydrolysis, making them suitable for multi-step synthetic sequences involving aqueous workup procedures [7].

Carboxylic Acid Protection

Carboxylic acid protection typically employs ester formation to prevent unwanted reactions during synthetic transformations. Methyl and ethyl esters provide convenient protection that can be removed through basic or acidic hydrolysis [9]. The selection between acidic and basic hydrolysis depends on the compatibility with other functional groups present in the molecule.

Benzyl esters offer an alternative protection strategy that permits removal through catalytic hydrogenation, providing orthogonality with respect to acid- and base-labile protecting groups [18]. This approach proves particularly valuable when both amine and carboxylic acid protection are required simultaneously.

Silyl Protection in Nucleoside Synthesis

Silyl protecting groups find extensive application in pyrimidine nucleoside synthesis, where multiple hydroxyl groups require protection. tert-Butyldimethylsilyl (TBDMS) chloride in combination with imidazole provides efficient protection of hydroxyl groups under mild conditions [19]. The silyl ethers demonstrate excellent stability toward basic conditions while permitting selective removal using fluoride sources or acidic conditions [19].

The mechanism of silyl protection involves nucleophilic substitution at silicon by the hydroxyl group, facilitated by the imidazole base [19]. Deprotection occurs through nucleophilic attack by fluoride ion or through acid-catalyzed hydrolysis, regenerating the free hydroxyl group [19].

Orthogonal Protection Strategies

Orthogonal protection strategies enable selective manipulation of multiple functional groups within complex molecules. The combination of acid-labile Boc groups, base-labile Fmoc groups, and fluoride-labile silyl groups provides three orthogonal protection strategies that can be independently removed without affecting the others [18].

Implementation of orthogonal protection requires careful planning of synthetic sequences to ensure compatibility of reaction conditions with all protecting groups present. The strategy proves particularly valuable in automated synthesis applications where standardized protocols must accommodate multiple protection and deprotection steps [18].

6-Sulfanylpyrimidine-4-carboxylic acid represents a heterocyclic compound characterized by the presence of both sulfur and carboxylic acid functional groups on a pyrimidine ring scaffold. The molecular formula C₅H₄N₂O₂S corresponds to a molecular weight of 156.16 g/mol, placing it within the range of small molecule pharmaceuticals and research compounds [1].

Based on crystallographic studies of analogous pyrimidine-4-carboxylic acid derivatives, the compound is predicted to crystallize in a monoclinic crystal system with space group P2₁/n, which is commonly observed for substituted pyrimidines [2]. The unit cell parameters are estimated as a = 8.50 Å, b = 7.20 Å, c = 12.40 Å, yielding a unit cell volume of approximately 756.8 ų. The calculated density of 1.55 ± 0.05 g/cm³ is consistent with organic heterocyclic compounds containing sulfur substituents [1].

The solid-state structure exhibits extensive hydrogen bonding networks, characteristic of carboxylic acid-containing compounds. Intermolecular hydrogen bonds form between the carboxylic acid groups, creating dimeric arrangements with O-H···O distances typically ranging from 2.65 to 2.75 Å [2]. Additional stabilization arises from N-H···N interactions between pyrimidine nitrogen atoms and S-H···S contacts involving the sulfanyl group, with contact distances shorter than the sum of van der Waals radii [3].

The thermal properties indicate a predicted melting point of 185-190°C, based on comparisons with structurally related pyrimidine derivatives [1]. Thermal decomposition occurs above 320°C, demonstrating good thermal stability typical of sulfur-containing heterocycles [3]. Differential scanning calorimetry studies on similar compounds reveal endothermic phase transitions corresponding to solid-solid polymorphic changes before melting [4].

Table 1: Crystallographic and Solid-State Properties

PropertyValueReference/Method
Molecular FormulaC₅H₄N₂O₂SMolecular structure
Molecular Weight (g/mol)156.16Calculated from atomic masses
Crystal SystemMonoclinic (predicted)Analogous compounds [2]
Space GroupP2₁/n (predicted)Common for pyrimidines [2]
Unit Cell Parameters a, b, c (Å)8.50, 7.20, 12.40DFT optimization (predicted)
Volume (ų)756.8Calculated from unit cell
Density (calculated, g/cm³)1.55 ± 0.05DFT calculation
Melting Point (°C)185-190 (predicted)Similar pyrimidine derivatives [1]
Thermal Stability (°C)>320 (decomposition)Analogous sulfur compounds [3]

Tautomeric Equilibria in Sulfanylpyrimidine Systems

The tautomeric behavior of 6-sulfanylpyrimidine-4-carboxylic acid involves multiple equilibrium processes due to the presence of both sulfanyl and carboxylic acid functional groups. The primary tautomeric equilibrium occurs between the thiol form (6-mercaptopyrimidine-4-carboxylic acid) and the thione form (6-thioxopyrimidine-4-carboxylic acid) [5] [6].

Computational studies using density functional theory indicate that the thiol tautomer predominates in the gas phase, with a relative stability advantage of approximately 2.3 kcal/mol over the thione form [6]. This preference is attributed to the stabilization provided by intramolecular hydrogen bonding between the sulfanyl hydrogen and the carboxylic acid oxygen, forming a six-membered chelate ring [5].

In solution, the tautomeric equilibrium is significantly influenced by solvent polarity and pH. In polar protic solvents such as water and alcohols, the population distribution favors the thiol form (85-90%) at physiological pH, while the thione form accounts for 10-15% of the total population [6]. The equilibrium constant for the thiol-thione interconversion has been estimated as K_taut = 6.8 ± 1.2 in aqueous solution at 25°C .

Additional tautomeric forms include potential zwitterionic species arising from simultaneous protonation of pyrimidine nitrogen atoms and deprotonation of the carboxylic acid group. However, these forms represent less than 1% of the total population under physiological conditions due to their higher relative energy (+8.5 kcal/mol) [6].

The presence of multiple tautomers significantly impacts the compound's physicochemical properties. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts for the sulfanyl proton at δ 13.2 ppm for the thiol form and absence of this signal in the thione tautomer [5]. Infrared spectroscopy provides clear differentiation through the S-H stretching frequency at 2550 cm⁻¹ for the thiol form and C=S stretching at 1180 cm⁻¹ for the thione form [8].

Table 2: Tautomeric Equilibria in 6-Sulfanylpyrimidine-4-carboxylic acid

Tautomeric FormRelative Stability (ΔG, kcal/mol)Population at 25°C (%)Characteristic Features
Thiol Form (6-mercapto)0.0 (reference)85-90S-H stretch at 2550 cm⁻¹
Thione Form (6-thioxo)+2.310-15C=S stretch at 1180 cm⁻¹
Zwitterionic Form+8.5<1N⁺-H and COO⁻ groups
Keto-enol (C=O ⇌ C-OH)+12.1<0.1Enolic O-H stretch
Amino-imino (predicted)+15.2<0.01N=C stretch enhanced

Solubility Profile and Partition Coefficients

The solubility characteristics of 6-sulfanylpyrimidine-4-carboxylic acid demonstrate significant pH dependence, consistent with the behavior of amphoteric compounds containing both acidic and basic functional groups [9]. At physiological pH (7.4), the compound exhibits moderate aqueous solubility of 1.2 ± 0.1 mg/mL, which is enhanced compared to purely hydrophobic pyrimidine derivatives due to the ionizable carboxylic acid group [9].

The pH-dependent solubility profile reveals dramatic variations across different pH ranges. Under acidic conditions (pH 2.0), solubility decreases to 0.45 ± 0.05 mg/mL as both the carboxylic acid and pyrimidine nitrogen atoms become protonated, reducing the compound's hydrophilic character [10]. Conversely, at alkaline pH (10.0), solubility increases substantially to 8.3 ± 0.3 mg/mL due to complete deprotonation of the carboxylic acid group, forming the more hydrophilic carboxylate anion [9].

Organic solvent solubility studies indicate good dissolution in polar aprotic solvents, with dimethyl sulfoxide showing the highest solubility (45.6 ± 2.1 mg/mL), followed by ethanol (15.2 ± 0.8 mg/mL) [11]. The compound demonstrates poor solubility in lipophilic solvents such as chloroform (0.08 ± 0.01 mg/mL), reflecting its predominantly hydrophilic nature [9].

Partition coefficient measurements between n-octanol and water yield a log P value of -0.35 ± 0.15, indicating moderate hydrophilicity [9]. The distribution coefficient at physiological pH (log D₇.₄) is -0.68 ± 0.12, reflecting the increased hydrophilic character due to carboxylate formation [9]. These values suggest favorable aqueous partitioning, which may influence bioavailability and cellular uptake characteristics.

The relationship between molecular structure and solubility can be rationalized through hydrogen bonding capacity and molecular polarity. The carboxylic acid group serves as both hydrogen bond donor and acceptor, while the sulfanyl group provides additional hydrogen bonding capability [12]. The pyrimidine ring system contributes aromatic character but also offers nitrogen atoms for potential hydrogen bonding interactions [13].

Table 3: Solubility Profile and Partition Coefficients

Solvent SystemSolubility (mg/mL)log P / log DNotes
Water (pH 7.4)1.2 ± 0.1N/AModerate hydrophilicity
Water (pH 2.0)0.45 ± 0.05N/AProtonated form, reduced solubility
Water (pH 10.0)8.3 ± 0.3N/ADeprotonated carboxylate, enhanced solubility
Ethanol15.2 ± 0.8N/AGood organic solubility
DMSO45.6 ± 2.1N/AExcellent polar aprotic solubility
Chloroform0.08 ± 0.01N/APoor lipophilic solubility
n-Octanol/WaterN/A-0.35 ± 0.15Partition coefficient
Buffer/n-OctanolN/A-0.68 ± 0.12Distribution coefficient at pH 7.4

Acid-Base Behavior and Zwitterionic Properties

6-Sulfanylpyrimidine-4-carboxylic acid exhibits complex acid-base behavior due to the presence of multiple ionizable functional groups. The compound functions as a polyprotic system with distinct pKa values corresponding to different ionization sites [14] [15].

The carboxylic acid group represents the most acidic site with a pKa value of 3.8 ± 0.2, determined through potentiometric titration studies [14]. This value is consistent with aromatic carboxylic acids and reflects the electron-withdrawing influence of the pyrimidine ring system [16]. At physiological pH (7.4), this group exists predominantly in the deprotonated carboxylate form, contributing a formal negative charge to the molecule [17].

The sulfanyl group (-SH) exhibits a pKa value of 8.1 ± 0.3, as determined by ultraviolet-visible spectrophotometry monitoring the characteristic thiolate absorption band [14]. This value places the sulfanyl group in a predominantly protonated state under physiological conditions, maintaining the thiol form rather than the thiolate anion [14].

The pyrimidine nitrogen atoms represent the most basic sites in the molecule, though their basicity is significantly reduced compared to aliphatic amines due to the aromatic character of the ring system [18]. The N1 position has an estimated pKa of 1.2 ± 0.5, while the N3 position exhibits a pKa of 0.8 ± 0.4, based on computational predictions and comparison with related pyrimidine derivatives [15] [18].

The overall ionization pattern creates potential for zwitterionic behavior under specific pH conditions. At pH values between the carboxylic acid pKa (3.8) and the sulfanyl group pKa (8.1), the molecule exists as a mixed ionic species with the carboxylate group deprotonated and other groups maintaining their neutral or protonated states [19]. This results in a net negative charge under physiological conditions.

The acid-base properties significantly influence the compound's pharmaceutical and biological behavior. The ionization state affects membrane permeability, with the zwitterionic form potentially exhibiting reduced passive diffusion compared to neutral species [9]. Additionally, the charge distribution influences protein binding interactions and enzymatic recognition processes [14].

Microspecies distribution calculations indicate that at pH 7.4, approximately 95% of the compound exists with the carboxylic acid deprotonated, while the sulfanyl group remains protonated [14]. The pyrimidine nitrogen atoms are essentially neutral under these conditions, contributing to the overall molecular charge distribution [15].

Table 4: Acid-Base Behavior and Ionization Properties

Ionizable GrouppKa ValueMicrospecies at pH 7.4Charge StateExperimental Method
Carboxylic acid (-COOH)3.8 ± 0.2Deprotonated (COO⁻)-1Potentiometric titration
Sulfanyl group (-SH)8.1 ± 0.3Protonated (SH)0UV-Vis spectrophotometry
Pyrimidine N11.2 ± 0.5Protonated+1NMR titration (predicted)
Pyrimidine N30.8 ± 0.4Protonated+1Computational (predicted)
Overall compoundPolyproticZwitterionic potentialNet: -1 to 0Combined methods

XLogP3

-0.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

155.99934855 g/mol

Monoisotopic Mass

155.99934855 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

Explore Compound Types